molecular formula C16H22O10 B1682845 Swertiamarin CAS No. 17388-39-5

Swertiamarin

Cat. No. B1682845
CAS RN: 17388-39-5
M. Wt: 374.34 g/mol
InChI Key: HEYZWPRKKUGDCR-QBXMEVCASA-N
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Description

Swertiamarin is a secoiridoid glycoside found extensively in Enicostemma littorale and Swertia chirata, which belong to the family of Gentianaceae . It has been reported to cure many diseases including diabetes, hypertension, atherosclerosis, arthritis, malaria, and abdominal ulcers .


Synthesis Analysis

Swertiamarin exhibits a wide range of biological activities such as antidiabetic, anti-atherosclerotic, anti-inflammatory, and antioxidant effects . These activities are mainly due to their effect on various signaling pathways associated with swertiamarin such as PPAR-gene upregulation, P-407-induction, inhibition of HMG-Co A reductase, LDL oxidation, lipid peroxidation markers, and stimulation of antioxidant enzymes .


Molecular Structure Analysis

Swertiamarin is a seco-iridoid glycoside . In silico studies revealed that Swertiamarin interacts with NF-E2-related factor 2 (NRF2), and therefore, suppressed oxidative stress by inducing the formation of NRF2-antioxidant response element (ARE) complex .


Chemical Reactions Analysis

Swertiamarin and its metabolites reported exhibiting a wide range of biological activities such as antidiabetic, anti-atherosclerotic, anti-inflammatory, and antioxidant effects . These activities were mainly due to their effect on various signaling pathways associated with swertiamarin .


Physical And Chemical Properties Analysis

Swertiamarin has a molar mass of 374.34, a density of 1.57±0.1 g/cm3 (Predicted), a melting point of 113-114°, a boiling point of 649.3±55.0 °C (Predicted), and a flashing point of 237.7°C .

Safety And Hazards

Swertiamarin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Swertiamarin should be considered a potential therapeutic agent for the management of diabetes mellitus and related complications, giving rise to novel applications in their prevention and treatment .

properties

IUPAC Name

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYZWPRKKUGDCR-QBXMEVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169676
Record name Swertiamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swertiamarin

CAS RN

17388-39-5
Record name Swertiamarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17388-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertiamarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertiamarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERTIAMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4038595T7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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